molecular formula C15H25NO5 B1469470 1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 1445796-02-0

1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B1469470
M. Wt: 299.36 g/mol
InChI Key: KUTDHSASYHRIQS-UHFFFAOYSA-N
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Description

“1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1- (1,1-dimethylethyl) 3-ethyl ester" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C12H19NO5 . The InChI code for this compound is 1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 56.0 to 61.0 °C . The compound should be stored under inert gas and in a temperature between 0-10°C . It is sensitive to moisture and heat .

Scientific Research Applications

Environmental and Biodegradation Studies

  • Biodegradation and Fate in Environment : Research on ethyl tert-butyl ether (ETBE), a compound with structural similarities (i.e., containing tert-butyl and ethyl groups), discusses its biodegradation and fate in soil and groundwater. ETBE can be aerobically biodegraded by microorganisms, suggesting potential environmental remediation applications for similar compounds (Thornton et al., 2020).

Synthetic and Industrial Applications

  • Synthetic Applications : A review focused on the synthesis of vandetanib, a therapeutic agent, discussed synthetic routes involving tert-butyl and ethyl groups. This highlights the role of these functional groups in complex organic synthesis, potentially indicating similar applications for the compound (Mi, 2015).

Advanced Material and Chemical Engineering

  • Polymer Membranes for Purification : In the context of fuel additives like methyl tert-butyl ether (MTBE), polymer membranes have been explored for the separation and purification of components, illustrating advanced applications in chemical engineering and materials science (Pulyalina et al., 2020).

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-6-15(12(18)20-7-2)10-16(9-8-11(15)17)13(19)21-14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTDHSASYHRIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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